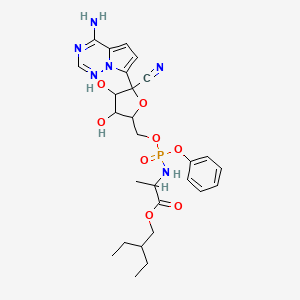
(R)-Remdesivir
Descripción general
Descripción
®-Remdesivir is a nucleotide analog prodrug that has gained significant attention for its antiviral properties. It was initially developed by Gilead Sciences and has been studied extensively for its potential to treat various viral infections, including Ebola and COVID-19. The compound works by inhibiting viral RNA polymerase, thereby preventing the replication of viral RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Remdesivir involves multiple steps, starting from the preparation of the nucleoside analog. The key steps include the formation of the nucleoside core, the introduction of the phosphoramidate moiety, and the final purification. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-Remdesivir follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and yield. The process is designed to be cost-effective and scalable, meeting the demands of global supply.
Análisis De Reacciones Químicas
Types of Reactions
®-Remdesivir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, affecting its activity.
Substitution: Nucleophilic substitution reactions are common in the modification of the nucleoside core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of ®-Remdesivir, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
®-Remdesivir has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleotide analogs and their chemical properties.
Biology: Researchers use ®-Remdesivir to study viral replication mechanisms and host-virus interactions.
Medicine: The compound is extensively studied for its antiviral properties, particularly against RNA viruses like SARS-CoV-2.
Industry: It is used in the pharmaceutical industry for the development of antiviral drugs and therapeutic agents.
Mecanismo De Acción
®-Remdesivir exerts its effects by inhibiting the viral RNA-dependent RNA polymerase. Upon entering the host cell, it is metabolized to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral RNA. This results in premature termination of RNA synthesis, effectively halting viral replication. The molecular targets include the viral RNA polymerase and associated replication machinery.
Comparación Con Compuestos Similares
Similar Compounds
Favipiravir: Another nucleotide analog with antiviral properties.
Sofosbuvir: Used for the treatment of hepatitis C, also a nucleotide analog.
Molnupiravir: An investigational antiviral drug for COVID-19.
Uniqueness
®-Remdesivir is unique due to its broad-spectrum antiviral activity and its specific mechanism of action targeting viral RNA polymerase. Unlike other nucleotide analogs, it has shown efficacy against a wide range of RNA viruses, making it a versatile antiviral agent.
Propiedades
IUPAC Name |
2-ethylbutyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYLEGWBNMMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Chloro-2-pyridyl)sulfonyl]ethyl 3-chlorobenzoate](/img/structure/B3324525.png)


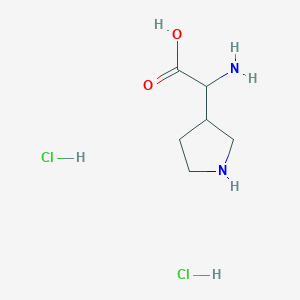
![6-Hydroxybenzo[B]Thiophene 1,1-Dioxide](/img/structure/B3324611.png)
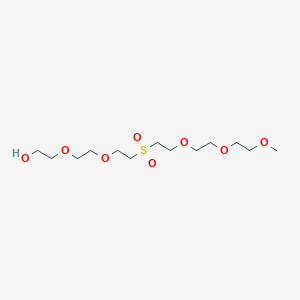
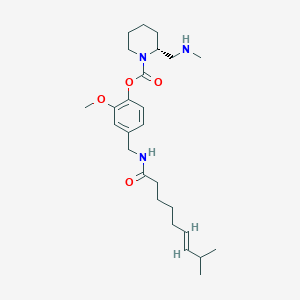
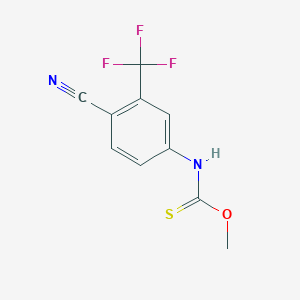
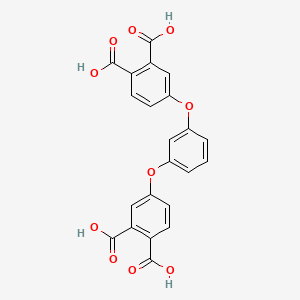
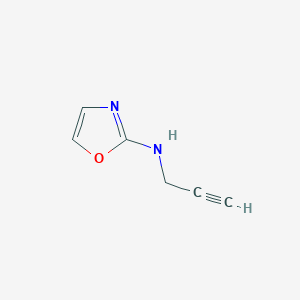
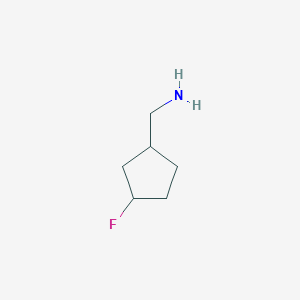
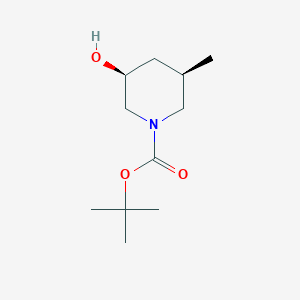
![1-[6-(Hydroxymethyl)pyridin-3-yl]ethan-1-one](/img/structure/B3324597.png)
